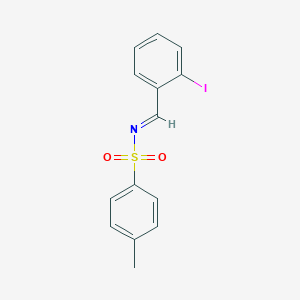

N-(2-Iodobenzylidene)-4-methylbenzenesulfonamide

CAS No.:

Cat. No.: VC20473445

Molecular Formula: C14H12INO2S

Molecular Weight: 385.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H12INO2S |

|---|---|

| Molecular Weight | 385.22 g/mol |

| IUPAC Name | (NE)-N-[(2-iodophenyl)methylidene]-4-methylbenzenesulfonamide |

| Standard InChI | InChI=1S/C14H12INO2S/c1-11-6-8-13(9-7-11)19(17,18)16-10-12-4-2-3-5-14(12)15/h2-10H,1H3/b16-10+ |

| Standard InChI Key | IQETXMVNUVLSAP-MHWRWJLKSA-N |

| Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)/N=C/C2=CC=CC=C2I |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=CC=C2I |

Introduction

N-(2-Iodobenzylidene)-4-methylbenzenesulfonamide is a chemical compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This compound features an iodine atom and a sulfonamide group, which contribute to its reactivity and pharmacological properties. The iodine atom enhances the compound's reactivity and biological activity, while the sulfonamide group is essential for its pharmacological effects.

Synthesis

The synthesis of N-(2-Iodobenzylidene)-4-methylbenzenesulfonamide typically involves a condensation reaction between 4-iodobenzaldehyde and 4-methylbenzenesulfonamide. This reaction proceeds through the nucleophilic attack of the amine group on the carbonyl carbon, forming an imine intermediate that rearranges to yield the final product. The reaction conditions, such as temperature and time, are crucial for achieving high yields.

Biological Activities and Potential Applications

N-(2-Iodobenzylidene)-4-methylbenzenesulfonamide has potential applications in various scientific fields due to its biological activities:

-

Anticancer Activity: The compound's structure suggests potential anticancer effects, possibly through interaction with enzymes or receptors involved in cancer cell proliferation.

-

Pharmacological Properties: The sulfonamide group may inhibit enzyme activity, while the iodine atom enhances binding affinity to biological targets.

Analytical Data

Analytical data for similar compounds often include NMR (Nuclear Magnetic Resonance) spectroscopy for structural confirmation. For instance, the 1H NMR spectrum of (E)-N-(2-iodobenzylidene)-4-methylbenzenesulfonamide shows characteristic peaks that confirm its structure .

| Compound | 1H NMR Peaks (ppm) |

|---|---|

| (E)-N-(2-Iodobenzylidene)-4-methylbenzenesulfonamide | 9.22 (s, 1H), 8.11 (dd, J = 7.9, 1.7 Hz, 1H), 7.95 (dd, J = 7.0, 6.2 Hz, 2H), 7.90 (d, J = 8.3 Hz, 2H), 7.81 (d, J = 8.3 Hz, 2H), 7.46 – 7.27 (m, 2H), 2.44 (d, J = 6.7 Hz, 3H) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume